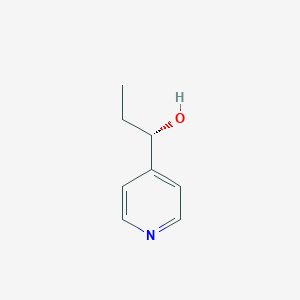

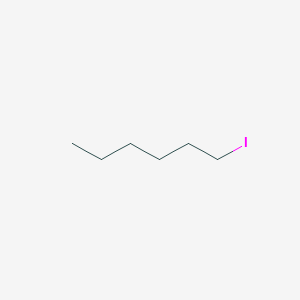

![molecular formula C10H13ClN4O B118585 [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol CAS No. 122624-73-1](/img/structure/B118585.png)

[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol

Vue d'ensemble

Description

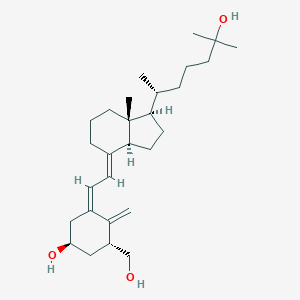

“[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol” is a chemical compound with the molecular formula C10H14ClN5O . It has a molecular weight of 255.70 g/mol . The compound is also known by other names such as SCHEMBL6691478, 896716-96-4, SB67403, and FT-0666358 .

Molecular Structure Analysis

The compound has a complex structure that includes a cyclopentene ring attached to a chloropyrimidine ring via an amino group . The InChI string of the compound is "InChI=1S/C10H14ClN5O/c11-8-7 (12)9 (16-10 (13)15-8)14-6-2-1-5 (3-6)4-17/h1-2,5-6,17H,3-4,12H2, (H3,13,14,15,16)" . This string provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 110 Ų . The compound has a complexity of 290 . It has an XLogP3-AA value of 0.6, which gives an indication of its lipophilicity .Applications De Recherche Scientifique

Synthesis and Higher Homologues

The compound has been utilized in the synthesis of various nucleosides and their analogues. For instance, Figueira et al. (2002) synthesized a related amino alcohol which was then converted into a compound structurally similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol. This compound was used to create 8-azapurine arabino-carbocyclic nucleoside analogues, highlighting its utility in nucleoside synthesis (Figueira et al., 2002).

Antimicrobial and Anticancer Agents

A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with structures including a component similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol. These compounds showed promising results in vitro as potential antimicrobial and anticancer agents, suggesting the relevance of this compound in medicinal chemistry (Hafez et al., 2016).

Ultra Trace Determination in Drug Analysis

Jain et al. (2018) developed a method for the ultra-trace determination of genotoxic impurities in Abacavir sulfate, a nucleoside reverse transcriptase inhibitor. This method included the detection of a compound similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol, indicating its significance in pharmaceutical quality control (Jain et al., 2018).

Antitumor Activity

Vince et al. (1984) synthesized carbocyclic analogues of xylofuranosylpurine nucleosides, where a compound structurally similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol exhibited significant in vivo antitumor activity. This underscores its potential application in cancer research (Vince et al., 1984).

Biochemical Applications

Shahana et al. (2020) synthesized novel compounds with a component similar to the compound , characterized by spectroscopic techniques and studied through density functional theory calculations. This research demonstrates the compound's relevance in biochemical studies and molecular docking investigations, which could lead to understanding its antibacterial activity (Shahana et al., 2020).

Propriétés

IUPAC Name |

[4-[(2-amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c11-8-4-9(15-10(12)14-8)13-7-2-1-6(3-7)5-16/h1-2,4,6-7,16H,3,5H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWGUXGAGXYRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1NC2=CC(=NC(=N2)N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561067 | |

| Record name | {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol | |

CAS RN |

122624-73-1 | |

| Record name | {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

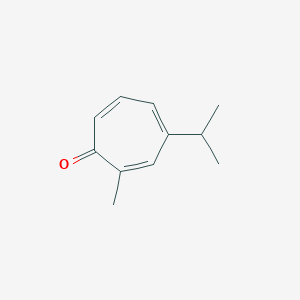

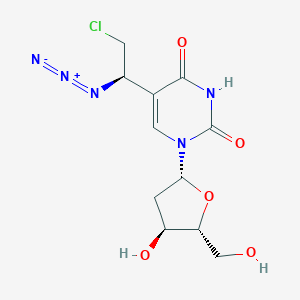

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)